![molecular formula C19H14N4O2S B6486516 N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251683-27-8](/img/structure/B6486516.png)
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide
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Description
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide, or MBT, is a novel small molecule that has been used as a research tool in various scientific fields. It is a derivative of benzothiazole, which is known for its anti-inflammatory, antioxidant and antifungal properties. MBT is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.
Scientific Research Applications
Halocyclization and Iodosulfonylation
The compound exhibits selective halocyclization and iodosulfonylation properties. Researchers have developed an effective synthetic strategy to produce pyrimidobenzothiazoles through a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides at room temperature. This reaction has a broad substrate scope and allows for the synthesis of several multisubstituted α,β-enones using the same starting materials .
MEK Inhibition
In the pursuit of novel MEK inhibitors, scientists have synthesized a series of 3-(benzothiazol-2-yl) coumarin derivatives . These compounds were obtained through condensation, cyanation, hydrolyzation, and esterification, starting from o-hydroxy benzaldehydes and benzothiazole-2-acetonitrile. These derivatives hold promise for potential applications in cancer research and drug development .
Photochromic Properties
Novel photochromic compounds, specifically 5′-(1,3-benzothiazol-2-yl)-substituted spiro [indoline-2,3′-naphthopyrans] , have been synthesized. These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Their photochromic behavior makes them interesting candidates for applications in optoelectronics and materials science .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCKXZCNJGZUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide |
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